molecular formula C19H27NO B118990 1-Methyl-2-nonylquinolin-4(1H)-one CAS No. 68353-24-2

1-Methyl-2-nonylquinolin-4(1H)-one

Cat. No.: B118990
CAS No.: 68353-24-2
M. Wt: 285.4 g/mol
InChI Key: XIGBBPQAXHSVSN-UHFFFAOYSA-N
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Description

1-Methyl-2-nonylquinolin-4(1H)-one is a chemical compound belonging to the quinolone family It is characterized by a quinoline core structure with a methyl group at the first position and a nonyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-nonylquinolin-4(1H)-one typically involves the reaction of 2-nonylquinoline with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-nonylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized side chains.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), catalysts (iron, aluminum chloride).

Major Products Formed:

    Oxidation: Quinoline derivatives with oxidized side chains.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

1-Methyl-2-nonylquinolin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research has shown that derivatives of this compound exhibit promising therapeutic effects, making it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Methyl-2-nonylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

    1-Methyl-2-undecylquinolin-4(1H)-one: Similar structure with an undecyl group instead of a nonyl group.

    1-Methyl-2-octylquinolin-4(1H)-one: Similar structure with an octyl group instead of a nonyl group.

    1-Methyl-2-decylquinolin-4(1H)-one: Similar structure with a decyl group instead of a nonyl group.

Uniqueness: 1-Methyl-2-nonylquinolin-4(1H)-one is unique due to its specific nonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-methyl-2-nonylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO/c1-3-4-5-6-7-8-9-12-16-15-19(21)17-13-10-11-14-18(17)20(16)2/h10-11,13-15H,3-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGBBPQAXHSVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553439
Record name 1-Methyl-2-nonylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Methyl-2-nonyl-4(1H)-quinolinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030519
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

68353-24-2
Record name 1-Methyl-2-nonyl-4(1H)-quinolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68353-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-nonylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2-nonyl-4(1H)-quinolinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030519
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

71 - 75 °C
Record name 1-Methyl-2-nonyl-4(1H)-quinolinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030519
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was 1-methyl-2-nonylquinolin-4(1H)-one isolated from Tetradium ruticarpum?

A: Researchers successfully isolated this compound from the fruit of Tetradium ruticarpum using a technique called preparative high-speed counter-current chromatography (HSCCC) []. This method efficiently separated the compound from a complex mixture of other quinolone alkaloids present in the plant extract. The specific solvent system used for isolating this compound was hexane–ethyl acetate–methanol–water (5:3.8:5:4.8) [].

Q2: What is the significance of studying the binding affinity of this compound to bovine serum albumin?

A: Examining the binding interaction between this compound and bovine serum albumin provides insights into the compound's potential behavior within biological systems []. Serum albumins, like bovine serum albumin, are important transport proteins in the blood, and understanding how compounds bind to them can help predict their distribution and availability within the body. This information is valuable for further research into the compound's potential biological activities and applications.

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